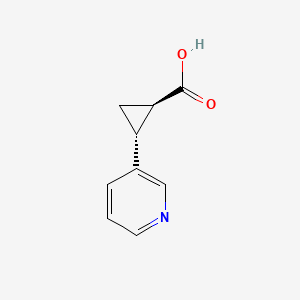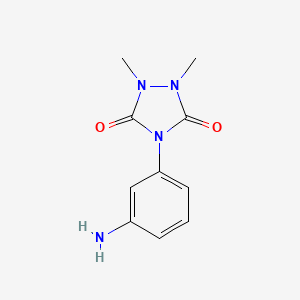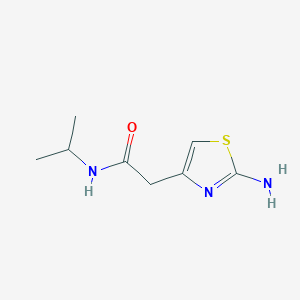
2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide
Descripción general
Descripción
The compound “2-(2-amino-1,3-thiazol-4-yl)-N-isopropylacetamide” contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring, an amine group, and an isopropylacetamide group. These groups can participate in various chemical reactions and can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Thiazole compounds can participate in a variety of chemical reactions. They are often used as building blocks in the synthesis of more complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amine group and the thiazole ring can influence the compound’s solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Anti-Diabetic Agents : A study by (Abbasi et al., 2020) discusses the synthesis of S-substituted acetamides derivatives of 2-(2-amino-1,3-thiazol-4-yl), which showed potential as anti-diabetic agents. These compounds were evaluated for enzyme inhibition and cytotoxic behavior, indicating potent inhibitory potential against an enzyme relevant for diabetes treatment.
Antimicrobial Agents : Research by (Amnerkar et al., 2015) involved synthesizing derivatives of 2-(2-amino-1,3-thiazol-4-yl) with reported moderate to excellent antimicrobial activity against various bacteria and fungi. This study highlights the compound's potential in developing new antimicrobial agents.
Antimicrobial and Anticancer Agents : Another study by (Darwish et al., 2014) describes the synthesis of heterocyclic compounds incorporating 2-(2-amino-1,3-thiazol-4-yl), showing promising results as antimicrobial agents. These compounds were evaluated for both antibacterial and antifungal activities.
Antimicrobial Polyurethane Coating : Research by (El‐Wahab et al., 2014) focused on a derivative of 2-(2-amino-1,3-thiazol-4-yl) used in antimicrobial polyurethane coatings. This derivative exhibited good antimicrobial effect when incorporated into polyurethane varnishes.
Cytotoxic Activity Against Cancer Cells : A study by (Zykova et al., 2018) highlights the synthesis of 2-aminopyrrole derivatives including 2-(2-amino-1,3-thiazol-4-yl) with cytotoxic activity against certain cancer cells. This suggests its potential application in cancer treatment.
H1-Antihistamine Activity : Research by (Brzezińska et al., 2003) explores the relationship between H1-antihistamine activity and derivatives of 2-(2-amino-1,3-thiazol-4-yl). This study could aid in predicting the pharmacological activity of new drug candidates in this field.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)10-7(12)3-6-4-13-8(9)11-6/h4-5H,3H2,1-2H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSNIOBEEANOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






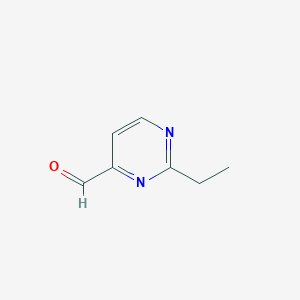


![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

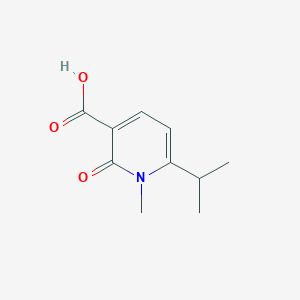
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
